VEGF Receptor 2 Kinase Inhibitor II

Catalog No.
S1538146
CAS No.
288144-20-7
M.F
C17H15BrN2O
M. Wt
343.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VEGF Receptor 2 Kinase Inhibitor II

CAS Number

288144-20-7

Product Name

VEGF Receptor 2 Kinase Inhibitor II

IUPAC Name

(3Z)-5-bromo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-1H-indol-2-one

Molecular Formula

C17H15BrN2O

Molecular Weight

343.2 g/mol

InChI

InChI=1S/C17H15BrN2O/c18-11-5-6-16-13(8-11)14(17(21)20-16)9-12-7-10-3-1-2-4-15(10)19-12/h5-9,19H,1-4H2,(H,20,21)/b14-9-

InChI Key

RFHPWPWVGFSLOP-ZROIWOOFSA-N

SMILES

C1CCC2=C(C1)C=C(N2)C=C3C4=C(C=CC(=C4)Br)NC3=O

Synonyms

(3Z)-5-bromo-1,3-dihydro-3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-2H-indol-2-one

Canonical SMILES

C1CCC2=C(C1)C=C(N2)C=C3C4=C(C=CC(=C4)Br)NC3=O

Isomeric SMILES

C1CCC2=C(C1)C=C(N2)/C=C\3/C4=C(C=CC(=C4)Br)NC3=O

Description

Vascular endothelial growth factor receptor 2 (VEGFR2, also known as KDR and FLK1) is a receptor tyrosine kinase that regulates angiogenesis, vascular development, and embryonic hematopoiesis in response to VEGF isoforms A, C, and D. VEGFR2 kinase inhibitor II is a reversible, cell-permeable inhibitor of VEGFR2’s kinase activity (IC50 = 70 nM). It less potently inhibits the platelet-derived growth factor receptor β (PDGFRβ; IC50 = 920 nM) and related receptor and non-receptor tyrosine kinases. VEGFR2 kinase inhibitor II blocks the growth of human umbilical vein endothelial cells stimulated with either VEGF or PDGF (IC50s = 110 nM and 2 µM, respectively).
  • Target: VEGFR-2, also known as KDR, is a receptor tyrosine kinase protein. It plays a critical role in regulating angiogenesis and lymphangiogenesis (growth of lymphatic vessels) . When VEGF (Vascular Endothelial Growth Factor) binds to VEGFR-2, it triggers signaling pathways that promote cell proliferation, migration, and survival in endothelial cells, the building blocks of blood vessels .
  • Mechanism of Action: VEGFR-2 Kinase Inhibitors work by binding to the kinase domain of VEGFR-2, thereby blocking its enzymatic activity and downstream signaling. This ultimately leads to the inhibition of angiogenesis, potentially starving tumors of the blood supply they need to grow and metastasize .

Research on VEGFR-2 Kinase Inhibitors:

Several VEGFR-2 Kinase Inhibitors have been developed and are currently used in cancer treatment. These include drugs like Sorafenib, Regorafenib, Sunitinib, Pazopanib, and others . Research suggests that VEGFR-2 Kinase Inhibitors can have anti-tumor effects by:

  • Inhibiting tumor cell proliferation and survival
  • Disrupting tumor blood supply (anti-angiogenesis)
  • Normalizing tumor vasculature, making it easier for chemotherapy drugs to reach the tumor

Future of VEGFR-2 Kinase Inhibitors:

VEGFR-2 Kinase Inhibitors are a promising class of drugs for cancer therapy. However, they can also cause side effects like hypertension, fatigue, and diarrhea . Ongoing research is focused on developing more specific VEGFR-2 Kinase Inhibitors with fewer side effects and exploring their potential in combination with other cancer therapies.

Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor II is a synthetic organic compound known for its role as a selective inhibitor of the vascular endothelial growth factor receptor 2, commonly referred to as VEGFR-2. This receptor is crucial in mediating angiogenesis, which is the formation of new blood vessels from pre-existing ones, and is implicated in various pathological conditions, including cancer. The chemical structure of Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor II can be denoted by its IUPAC name: (3Z)-5-bromo-3-(4,5,6,7-tetrahydro-1H-indol-2-ylmethylidene)-2,3-dihydro-1H-indol-2-one. It has a molecular formula of C17H15BrN2O and a molecular weight of approximately 341.22 g/mol .

The primary mechanism of action for Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor II involves the inhibition of the kinase activity of VEGFR-2. This is achieved by binding to the receptor's ATP-binding site, which prevents the phosphorylation of tyrosine residues essential for signal transduction. The compound stabilizes the inactive conformation of the receptor, thereby inhibiting its dimerization and autophosphorylation processes that are critical for downstream signaling pathways involved in angiogenesis .

Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor II exhibits potent biological activity against VEGFR-2, with an IC50 value reported at approximately 70 nM . By blocking the activation of this receptor, it disrupts several signaling pathways that promote tumor growth and metastasis. The inhibition of VEGFR-2 leads to reduced angiogenesis and lymphangiogenesis, which are vital processes for tumor progression and survival . This compound has been shown to have anticancer effects by impeding blood supply to tumors, thus limiting their growth and spread.

The synthesis of Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor II typically involves multi-step organic reactions. The key steps include:

  • Formation of Indole Derivatives: Starting materials are reacted to form indole derivatives through cyclization reactions.
  • Bromination: The introduction of bromine into the indole structure is achieved via electrophilic aromatic substitution.
  • Condensation Reaction: A condensation reaction occurs between the indole derivative and other reactants to form the final product.
  • Purification: The synthesized compound is purified using techniques such as recrystallization or chromatography to obtain a high-purity product .

Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor II has significant applications in cancer therapy due to its ability to inhibit angiogenesis. It is particularly relevant in treating cancers characterized by high levels of vascular endothelial growth factor expression, such as ovarian cancer, thyroid cancer, melanoma, and medulloblastoma . Additionally, research continues into its potential use in combination therapies with other anticancer agents to enhance therapeutic efficacy.

Interaction studies involving Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor II have demonstrated its selective binding affinity for VEGFR-2 over other kinases. Studies indicate that it does not significantly inhibit platelet-derived growth factor receptors or other related kinases at therapeutic concentrations . This selectivity is crucial for minimizing side effects while maximizing therapeutic benefits in oncology settings.

Several compounds exhibit similar mechanisms of action as Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor II. Below is a comparison highlighting their unique features:

Compound NameMechanism of ActionIC50 Value (nM)Unique Features
SunitinibInhibits multiple receptor tyrosine kinases10FDA-approved for gastrointestinal stromal tumors
SorafenibMulti-kinase inhibitor90Targets Raf kinase in addition to VEGFR-2
CabozantinibDual MET and VEGFR-2 inhibitor40Also inhibits MET receptor involved in metastasis
RegorafenibMulti-target kinase inhibitor20Effective against various solid tumors
PazopanibSelective VEGFR-1 and VEGFR-2 inhibitor30Used primarily for renal cell carcinoma

Vascular Endothelial Growth Factor Receptor 2 Kinase Inhibitor II stands out due to its specific structural characteristics that allow it to stabilize the inactive conformation of VEGFR-2 effectively while maintaining selectivity over other kinases . Its unique binding properties contribute to its potential as a targeted therapy in oncology.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

342.03678 g/mol

Monoisotopic Mass

342.03678 g/mol

Heavy Atom Count

21

UNII

9NPC24K8FA

Wikipedia

VEGF receptor 2 kinase inhibitor II

Dates

Modify: 2024-02-18
1.Sun, L.,Tran, N.,Liang, C., et al. Identification of substituted 3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-1,3-dihydroindol-2-ones as growth factor receptor inhibitors for VEGF-R2 (Flk-1/KDR), FGF-R1, and PDGF-Rβ tyrosine kinases. Journal of Medic

Explore Compound Types